

The Discovery and Initial Characterization of 2,3-Dichloropropanal: A Technical Guide

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Compound of Interest

Compound Name: *2,3-Dichloropropanal*

Cat. No.: *B154343*

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Abstract

2,3-Dichloropropanal is a reactive aldehyde whose significance is primarily linked to its role as a metabolite of the soil fumigant and known carcinogen, 1,3-dichloropropene. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of **2,3-dichloropropanal**. Detailed experimental protocols for its synthesis, tabulated physical and spectroscopic data, and an exploration of its primary biological fate—glutathione conjugation—are presented. This document aims to serve as a foundational resource for researchers investigating the toxicology of halogenated hydrocarbons and the metabolic pathways of xenobiotics.

Introduction

The study of halogenated aldehydes is of significant interest in toxicology and drug development due to their high reactivity and potential for interaction with biological macromolecules. **2,3-Dichloropropanal** (CAS No. 10140-89-3) is a key intermediate in the metabolic pathway of 1,3-dichloropropene, a widely used agricultural nematicide.^[1] Understanding the chemical and biological properties of **2,3-dichloropropanal** is therefore crucial for elucidating the mechanisms of toxicity of its parent compound. This guide summarizes the available data on its synthesis, physical properties, and initial biological characterization.

Synthesis and Discovery

The first described synthesis of **2,3-dichloropropanal** involves the direct chlorination of acrolein. While a specific "discovery" paper is not readily identifiable, this method remains the primary route for its preparation. The reaction proceeds via the addition of chlorine across the double bond of acrolein.

Experimental Protocol: Synthesis of 2,3-Dichloropropanal

This protocol is based on established methods for the chlorination of α,β -unsaturated aldehydes.

Materials and Reagents:

- Acrolein (freshly distilled)
- Chlorine gas
- Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
- Nitrogen gas
- Round-bottom flask equipped with a gas inlet tube, a stirrer, and a thermometer
- Cooling bath (ice-salt mixture)
- Distillation apparatus

Procedure:

- A solution of freshly distilled acrolein in an anhydrous solvent is prepared in a round-bottom flask under a nitrogen atmosphere.
- The flask is cooled to 0-5 °C using an ice-salt bath.
- Chlorine gas is bubbled through the cooled, stirred solution at a rate that maintains the reaction temperature below 10 °C.

- The progress of the reaction is monitored by gas chromatography (GC) until the consumption of acrolein is complete.
- Upon completion, the reaction mixture is purged with nitrogen gas to remove any excess dissolved chlorine.
- The solvent is removed under reduced pressure.
- The crude **2,3-dichloropropanal** is then purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Acrolein is highly toxic and lachrymatory. Chlorine gas is a severe respiratory irritant. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Physical and Chemical Properties

2,3-Dichloropropanal is a colorless liquid with a pungent odor. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	10140-89-3	[2][3]
Molecular Formula	C ₃ H ₄ Cl ₂ O	[2][3]
Molecular Weight	126.97 g/mol	[2]
Boiling Point	30-31 °C at 6-7 Torr	[4]
Density	1.3712 g/cm ³ at 20 °C	[4]

Table 1: Physical and Chemical Properties of **2,3-Dichloropropanal**

Spectroscopic Characterization

The structural elucidation of **2,3-dichloropropanal** is supported by various spectroscopic techniques. The expected spectral data are summarized in the following tables.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.5	Doublet	1H	Aldehydic proton (-CHO)
~4.5	Doublet of doublets	1H	Methine proton (-CHCl-)
~3.8	Multiplet	2H	Methylene protons (-CH ₂ Cl)

Table 2: Predicted ¹H NMR Spectral Data for **2,3-Dichloropropanal**

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~190	Carbonyl carbon (-CHO)
~60	Methine carbon (-CHCl-)
~45	Methylene carbon (-CH ₂ Cl)

Table 3: Predicted ¹³C NMR Spectral Data for **2,3-Dichloropropanal**

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3000	Medium	C-H stretch
~1730	Strong	C=O stretch (aldehyde)
~700-800	Strong	C-Cl stretch

Table 4: Predicted IR Spectral Data for **2,3-Dichloropropanal**

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
126/128/130	Variable	[M] ⁺ (molecular ion with chlorine isotopes)
91/93	High	[M-Cl] ⁺
62	High	[CH ₂ Cl-CH] ⁺
49/51	High	[CH ₂ Cl] ⁺
29	High	[CHO] ⁺

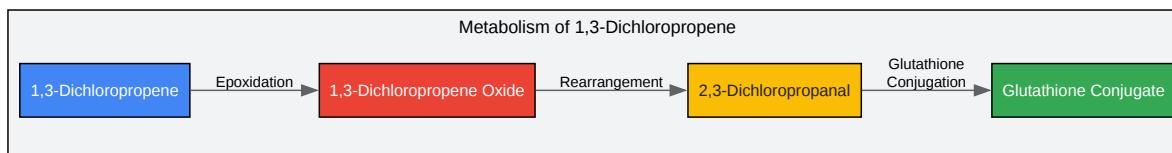
Table 5: Predicted Mass Spectrometry Fragmentation Pattern for **2,3-Dichloropropanal**

Biological Characterization and Signaling Pathways

The primary biological relevance of **2,3-dichloropropanal** stems from its role as a reactive metabolite of 1,3-dichloropropene. The major metabolic pathway for the detoxification of 1,3-dichloropropene involves conjugation with glutathione (GSH).^[1] This process is a critical cellular defense mechanism against electrophilic compounds.

Metabolic Formation and Glutathione Conjugation

1,3-Dichloropropene is metabolized in vivo to the corresponding epoxide, 1,3-dichloropropene oxide. This epoxide is then thought to rearrange to form **2,3-dichloropropanal**. As a reactive aldehyde and an electrophile, **2,3-dichloropropanal** readily reacts with the nucleophilic thiol group of glutathione. This conjugation is a key step in the detoxification and subsequent excretion of the xenobiotic.



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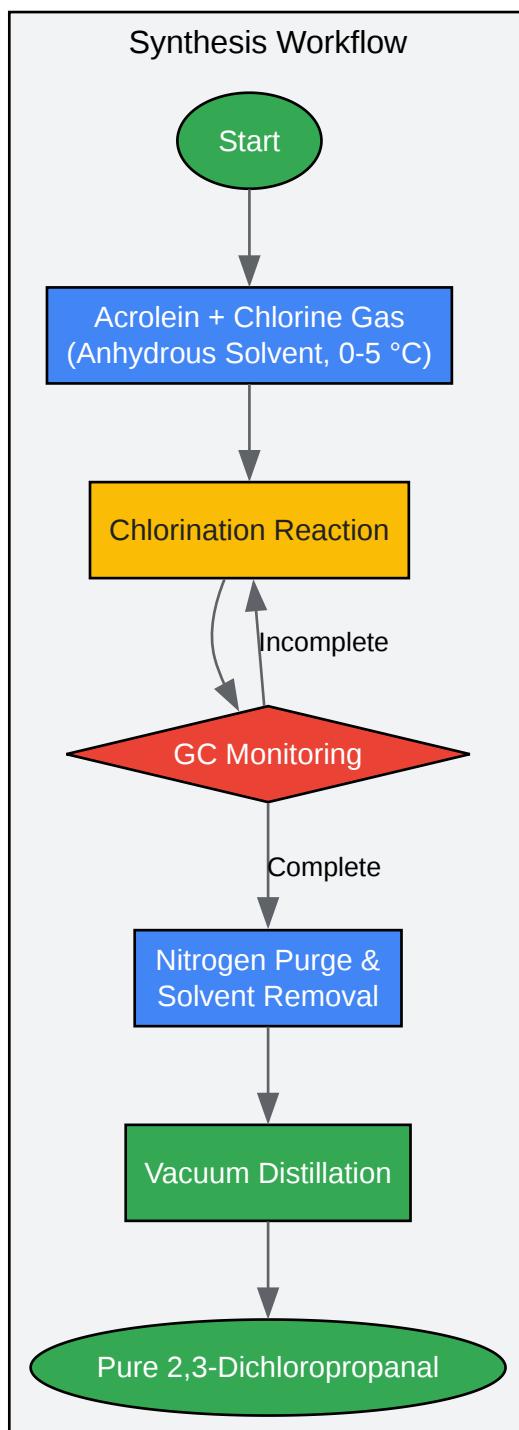
Metabolic activation of 1,3-dichloropropene to **2,3-dichloropropanal** and subsequent glutathione conjugation.

Toxicological Implications

The formation of **2,3-dichloropropanal** is a critical event in the toxicology of 1,3-dichloropropene. Aldehydes are known to be cytotoxic and genotoxic, primarily through their ability to form adducts with proteins and DNA. The rapid conjugation with glutathione is a protective mechanism that mitigates this toxicity. However, depletion of cellular glutathione stores can lead to increased cellular damage from reactive intermediates like **2,3-dichloropropanal**.

Conclusion

2,3-Dichloropropanal is a reactive aldehyde whose chemical and biological properties are of considerable interest, particularly in the context of the metabolism and toxicity of the pesticide 1,3-dichloropropene. This guide has provided a detailed overview of its synthesis, physical and spectroscopic characteristics, and its primary metabolic fate. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of toxicology, drug metabolism, and environmental chemistry. Further investigation into the specific cellular targets and signaling pathways affected by **2,3-dichloropropanal** is warranted to fully understand its biological impact.



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